2-Hydroxychrysene 2-Hydroxychrysene Chrysen-2-ol is a hydroxychrysene that is chrysene in which the hydrogen at position 2 has been replaced by a hydroxy group. It is a metabolite of the polycyclic aromatic hydrocarbon chrysene. It has a role as a xenobiotic metabolite and a xenoestrogen.
Brand Name: Vulcanchem
CAS No.: 65945-06-4
VCID: VC21080463
InChI: InChI=1S/C18H12O/c19-14-7-10-16-13(11-14)6-9-17-15-4-2-1-3-12(15)5-8-18(16)17/h1-11,19H
SMILES: C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)O
Molecular Formula: C18H12O
Molecular Weight: 244.3 g/mol

2-Hydroxychrysene

CAS No.: 65945-06-4

Cat. No.: VC21080463

Molecular Formula: C18H12O

Molecular Weight: 244.3 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxychrysene - 65945-06-4

Specification

CAS No. 65945-06-4
Molecular Formula C18H12O
Molecular Weight 244.3 g/mol
IUPAC Name chrysen-2-ol
Standard InChI InChI=1S/C18H12O/c19-14-7-10-16-13(11-14)6-9-17-15-4-2-1-3-12(15)5-8-18(16)17/h1-11,19H
Standard InChI Key RSBSTIBFPNNSTH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)O
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)O

Introduction

Chemical Identity and Properties

Structural Characteristics

2-Hydroxychrysene is an oxygenated polycyclic aromatic hydrocarbon (oxy-PAH) derived from the hydroxylation of chrysene, a four-ring aromatic compound. Its molecular formula is C18H12O, with a molecular weight of 244.293 g/mol. Structurally, it features a hydroxyl group at the C2 position of the chrysene backbone, which significantly influences its chemical reactivity, metabolic pathways, and biological interactions.

Physical and Chemical Properties

The physical and chemical properties of 2-Hydroxychrysene are largely determined by its aromatic structure and the presence of the hydroxyl group. The compound is classified under chrysenes, a subclass of phenanthrene derivatives, and is recognized for its environmental persistence and toxicological relevance.

Chemical Identifiers

Table 1 presents the key chemical identifiers for 2-Hydroxychrysene:

PropertyValue
IUPAC Namechrysen-2-ol
CAS Number65945-06-4
Molecular FormulaC18H12O
Molecular Weight244.3 g/mol
InChIInChI=1S/C18H12O/c19-14-7-10-16-13(11-14)6-9-17-15-4-2-1-3-12(15)5-8-18(16)17/h1-11,19H
InChI KeyRSBSTIBFPNNSTH-UHFFFAOYSA-N
Canonical SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)O

Synthesis and Preparation Methods

Synthetic Routes

2-Hydroxychrysene can be synthesized through various methods, primarily involving the oxidation of chrysene:

Oxidation of Chrysene

This method typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetic acid, with temperature maintained at moderate levels to ensure selective formation of the hydroxylated product.

Friedel-Crafts Alkylation

This approach involves Friedel-Crafts alkylation followed by oxidative hydroxylation. The reaction yields are influenced by catalyst choice (e.g., AlCl3 vs. FeCl3) and reaction temperature.

Industrial Production

In industrial settings, the production of 2-Hydroxychrysene may involve large-scale oxidation processes using similar oxidizing agents as in laboratory synthesis. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactivity and Reactions

Types of Reactions

2-Hydroxychrysene undergoes various chemical reactions, primarily due to its aromatic structure and the presence of the hydroxyl group:

Oxidation

Further oxidation can lead to the formation of quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

Reduction

Reduction reactions can convert the hydroxyl group to a hydrogen atom, reverting it to chrysene. Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution

Electrophilic substitution reactions can occur at various positions on the aromatic ring, leading to the formation of halogenated or alkylated derivatives. These reactions typically involve halogens (chlorine, bromine), alkyl halides, and Friedel-Crafts catalysts (aluminum chloride, ferric chloride).

Major Products

The major products from these reactions include:

  • Oxidation products: Quinones, dihydroxy derivatives

  • Reduction products: Chrysene

  • Substitution products: Halogenated chrysenes, alkylated chrysenes

Biological Activity and Toxicology

Developmental Toxicity

Research indicates that 2-Hydroxychrysene exhibits significant developmental toxicity, particularly in aquatic organisms. Studies involving Japanese medaka (Oryzias latipes) embryos found that 2-Hydroxychrysene caused anemia and increased mortality rates. The toxicity correlated with liver development in these embryos, suggesting that metabolic activation in the liver plays a crucial role in its toxic effects .

Comparative Toxicity

2-Hydroxychrysene demonstrates significant toxicity compared to its isomers. In Japanese medaka embryos, 2-Hydroxychrysene (LC50 = 0.5 μM) is approximately 20 times more toxic than 6-Hydroxychrysene (LC50 >10 μM). This disparity correlates with metabolic activation: 2-Hydroxychrysene undergoes CYP450-mediated oxidation to form reactive catechols and quinones, whereas 6-Hydroxychrysene shows minimal metabolic conversion .

Table 2: Comparative Toxicity of Hydroxychrysene Isomers

CompoundToxic Effects ObservedTest SpeciesLC50 Value
2-HydroxychryseneAnemia, MortalityJapanese medaka0.5 μM
6-HydroxychryseneNone observedJapanese medaka>10 μM

Estrogenic Activity

Among hydroxy-PAHs, 2-Hydroxychrysene demonstrates the highest estrogenic potency in vitro, surpassing 2-hydroxyphenanthrene and 1-hydroxypyrene. Its estrogenic activity is attributed to structural mimicry of estradiol (E2), enabling binding to estrogen receptors.

Metabolic Pathways

2-Hydroxychrysene metabolism involves two primary pathways:

Phase I Metabolism

Cytochrome P450 enzymes oxidize 2-Hydroxychrysene to chrysene-1,2-diol (catechol), which auto-oxidizes to cytotoxic quinones .

Phase II Metabolism

UDP-glucuronosyltransferases (UGTs) conjugate 2-Hydroxychrysene to chrysene-2-O-glucuronide, enhancing water solubility for excretion.

In contrast, 6-Hydroxychrysene shows negligible Phase I metabolism, explaining its lower bioactivation and toxicity .

Environmental Significance and Detection

Environmental Occurrence

2-Hydroxychrysene is detected in urban particulate matter (PM) and human urine, reflecting widespread environmental exposure.

Analytical Detection Methods

Advanced analytical methods, such as Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), enable simultaneous quantification of 2-Hydroxychrysene and its isomers in biological matrices, with detection limits as low as 0.03 ng/mL.

Research Applications

Scientific Research Areas

2-Hydroxychrysene has several applications in scientific research:

Chemistry

Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.

Biology

Investigated for its effects on biological systems, particularly its toxicity and metabolic pathways in aquatic organisms .

Medicine

Studied for its potential role in carcinogenesis and its interactions with biological macromolecules.

Industry

Used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Hydroxychrysene involves its interaction with cellular components, particularly through the activation of the aryl hydrocarbon receptor. This receptor mediates the compound's effects by regulating the expression of genes involved in xenobiotic metabolism. The compound's toxicity is also linked to the generation of reactive oxygen species, which can cause oxidative stress and damage to cellular structures.

Structure-Activity Relationships

Isomeric Comparison

Chrysene hydroxylation generates multiple isomers, including 1-, 2-, 3-, 4-, and 6-hydroxychrysene. These isomers differ in hydroxyl group placement, leading to distinct physicochemical and toxicological profiles .

Regioselective Toxicity

2-Hydroxychrysene exhibits regioselective toxicity in aquatic models. Pretreatment with the cytochrome P450 inhibitor ketoconazole reduces 2-Hydroxychrysene toxicity by 70%, confirming metabolism-dependent toxicity .

Research Questions and Future Directions

Synthesis Optimization

Future research could focus on optimizing synthesis routes for 2-Hydroxychrysene, particularly by investigating factorial experiments (varying catalyst concentration, temperature, and solvent polarity) and validating purity via High-Performance Liquid Chromatography with UV detection.

Analytical Characterization

Researchers should prioritize hyphenated techniques to address structural complexity and matrix interference, including:

  • Liquid Chromatography-Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • Nuclear Magnetic Resonance Spectroscopy with deuterated solvents for resolving aromatic proton signals and confirming hydroxyl-group positioning

  • X-ray crystallography for definitive crystal structure determination

Environmental Persistence

Future studies should adopt a tiered approach to assess environmental persistence:

  • Laboratory simulations: Measuring degradation rates under controlled UV light, pH, and microbial activity conditions

  • Field studies: Using soil/water spiked with labeled 2-Hydroxychrysene to track mineralization and metabolite formation

Toxicity Data Reconciliation

Researchers should address discrepancies in toxicity studies by:

  • Conducting systematic reviews using PRISMA guidelines to identify bias patterns

  • Performing meta-analyses with subgroup stratification to isolate confounding variables

Oxidative Stress Mechanisms

Interdisciplinary approaches should be employed to elucidate the role of 2-Hydroxychrysene in oxidative stress pathways:

  • Reactive Oxygen Species quantification using fluorescent probes in live-cell imaging

  • Gene expression profiling to identify upregulated antioxidant genes under 2-Hydroxychrysene exposure

  • Molecular docking to model interactions between 2-Hydroxychrysene and redox-sensitive enzymes

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